molecular formula C10H8FNO2 B1446556 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde CAS No. 1227573-88-7

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde

Cat. No.: B1446556
CAS No.: 1227573-88-7
M. Wt: 193.17 g/mol
InChI Key: KMVGAGBCQCDFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a fluorine atom at the 4-position, a methoxy group at the 6-position, and a carboxyaldehyde group at the 3-position of the indole ring. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and methoxy groups. The final step involves the formylation of the indole ring to introduce the carboxyaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxy-indole-3-carboxyaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-methoxy-indole-3-carboxyaldehyde is unique due to the presence of both the fluorine and methoxy groups, which impart specific chemical and biological properties.

Properties

IUPAC Name

4-fluoro-6-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-7-2-8(11)10-6(5-13)4-12-9(10)3-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVGAGBCQCDFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
Reactant of Route 2
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
Reactant of Route 3
Reactant of Route 3
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
Reactant of Route 4
Reactant of Route 4
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
Reactant of Route 5
Reactant of Route 5
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde
Reactant of Route 6
Reactant of Route 6
4-Fluoro-6-methoxy-indole-3-carboxyaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.